molecular formula C8H11BrS B8774936 2-(4-Bromobutyl)-thiophene CAS No. 69340-26-7

2-(4-Bromobutyl)-thiophene

Cat. No. B8774936
CAS RN: 69340-26-7
M. Wt: 219.14 g/mol
InChI Key: GHTCEOPJYODOQF-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-thiophene is a useful research compound. Its molecular formula is C8H11BrS and its molecular weight is 219.14 g/mol. The purity is usually 95%.
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properties

CAS RN

69340-26-7

Product Name

2-(4-Bromobutyl)-thiophene

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

2-(4-bromobutyl)thiophene

InChI

InChI=1S/C8H11BrS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2

InChI Key

GHTCEOPJYODOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of thiophene (50 g, 594 mmol) in anhydrous THF (200 mL) is added slowly a 1.6M solution of n-butyllithium in hexane (408 mL, 653 mmol) under nitrogen atomospere at −30° C. The reaction mixture is stirred for a further 2 hours, during which period it is allowed to warm to room temperature. The solution is recooled to 0° C. and a solution of 1,4-dibromobutane (141 g, 653 mmol) in anhydrous THF (100 mL) is added. The stirring is continued overnight. The mixture is diluted with ethyl acetate (1000 mL) and shaken with water (800 mL). The organic layer is washed with brine twice and dried over anhydrous Na2SO4. After removal of the solvent, the residue is distilled in vacuo to afford 2-(4-bromobutyl)-thiophene 1 as colorless oil (66 g).
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50 g
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141 g
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100 mL
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1000 mL
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800 mL
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Synthesis routes and methods II

Procedure details

2-Thienyl lithium can be generated from 2-bromothiophene (Aldrich Chemical Co.) and n-butyl lithium (Aeros Organics, Pittsburgh, Pa.). 2-Thienyl lithium is allowed to react with 1.5 equivalents of 1,4-dibromobutane (Aeros Organics, Pittsburgh, Pa.) to give bromobutyl thiophene. The bromine is then replaced by an azide ion. The thienyl butyl azide thus obtained is reduced by sodium borohydride to yield the amine, 2-thienyl butyl amine (Scheme 5). The 2-thienyl butyl amine dissolved in water is added dropwise to a solution of thiophosgene in dichloromethane. In another dropping funnel a solution of 10% sodium hydroxide is introduced slowly to maintained alkalinity of the reaction mixture. The reaction is allowed to stand at room temperature for an additional hour with stirring. The organic layer is separated and washed with water, saturated sodium chloride solution, water, and dried over anhydrous magnesium sulfate. The solvent is removed in vacuo and the product, 2-TBITC, obtained by vacuum distillation.
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